[4-(diphenylmethyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
1-(DIPHENYLMETHYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a benzoyl group containing a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: This can be achieved via a nucleophilic substitution reaction where the piperazine nitrogen attacks a diphenylmethyl halide.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction using benzoyl chloride.
Incorporation of the Tetrazole Moiety: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole moiety could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1-(DIPHENYLMETHYL)-4-BENZOYLPIPERAZINE: Lacks the tetrazole moiety, which might affect its binding properties and biological activity.
1-(DIPHENYLMETHYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERAZINE: Similar structure but with different substitution patterns, potentially leading to different chemical and biological properties.
Uniqueness
1-(DIPHENYLMETHYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to the presence of both the diphenylmethyl and tetrazole groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H24N6O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C25H24N6O/c32-25(22-12-7-13-23(18-22)31-19-26-27-28-31)30-16-14-29(15-17-30)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18-19,24H,14-17H2 |
InChI Key |
UNZUMXGWZXHFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Origin of Product |
United States |
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